Triflupromazine

Descripción

A phenothiazine used as an antipsychotic agent and as an antiemetic.

This compound is only found in individuals that have used or taken this drug. It is a phenothiazine used as an antipsychotic agent and as an antiemetic. This compound binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre. This compound blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract. This compound also binds the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT2B).

See also: Phenothiazine (subclass of); this compound Hydrochloride (has salt form).

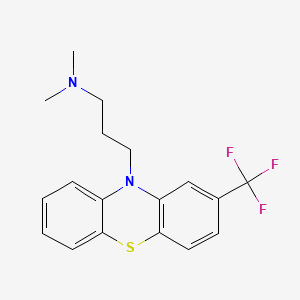

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGXQMFQXDFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023704 | |

| Record name | Triflupromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

176 °C @ 0.7 MM HG | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALC, & ACETONE; INSOL IN ETHER /HCL/, PRACTICALLY INSOL IN WATER, 1.80e-03 g/L | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

VISCOUS, LIGHT AMBER-COLORED, LIQ, WHICH CRYSTALLIZES ON PROLONGED STANDING INTO LARGE IRREGULAR CRYSTALS | |

CAS No. |

146-54-3 | |

| Record name | Triflupromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflupromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflupromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triflupromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triflupromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO16TQF95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Evolution of Triflupromazine Research

Early Development and Introduction within Phenothiazine (B1677639) Class Research

Triflupromazine (C₁₈H₁₉F₃N₂S) is chemically characterized as a 10H-phenothiazine derivative, featuring a trifluoromethyl substituent at the 2-position and a 3-(dimethylamino)propyl group at the N-10 position nih.gov. This chemical structure places it firmly within the phenothiazine class, a group of drugs known for their diverse pharmacological effects nih.govwikipedia.org.

First approved in 1957, this compound was initially indicated for the management of psychosis, including conditions like schizophrenia, and also for its antiemetic properties nih.govvoronoiapp.comwikipedia.org. Its mechanism of action primarily involves binding to and inhibiting dopamine (B1211576) D1 and D2 receptors in the central nervous system nih.govdrugbank.comgpatindia.com. This dopaminergic antagonism is central to its antipsychotic effects, which include reducing anxiety, emotional withdrawal, hallucinations, disorganized thoughts, and suspiciousness drugbank.comnist.gov. The antiemetic effect is largely attributed to its blockage of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting center drugbank.comgpatindia.comnist.gov. Beyond these, this compound also interacts with muscarinic acetylcholine (B1216132) receptors (M1 and M2) and tryptamine (B22526) D receptors (5HT2B) drugbank.comgpatindia.comnist.gov.

Within the broader phenothiazine class, this compound is categorized as a high-potency antipsychotic gpatindia.compediatriconcall.com. This classification implies that lower doses are required to achieve comparable dopamine receptor occupancy and efficacy when compared to low-potency antipsychotics, such as chlorpromazine (B137089) gpatindia.com. Physically, this compound presents as a solid, or a viscous, light amber-colored liquid that can crystallize upon prolonged standing nih.gov. It is soluble in water, alcohol, and acetone, but insoluble in ether (as its hydrochloride salt) nih.gov.

Evolution of Research Focus from Traditional Applications to Novel Therapeutic Investigations

While this compound's traditional applications in psychiatry and as an antiemetic remain notable, contemporary research has expanded its investigative scope to explore novel therapeutic potentials, leveraging its distinct pharmacological profile.

One significant area of emerging research involves this compound's potential as an anticoronaviral agent . Studies have reported that this compound hydrochloride exhibits activity against coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) nih.govresearchgate.net. This antiviral effect is thought to be mediated by the inhibition of dopamine receptors nih.gov.

Another area of investigation highlights this compound's role as an activator of human carbonic anhydrase (hCA) isoforms . Specifically, this compound has been identified as a potent activator of human carbonic anhydrase II (hCA II) and human carbonic anhydrase VII (hCA VII) nih.govresearchgate.netresearchgate.netuniroma1.it. These enzymes are crucial regulators of pH homeostasis and are involved in various physiological and pathological processes nih.govresearchgate.netuniroma1.it. The activation of CAs, particularly hCA II and VII, which are abundant in the central nervous system, suggests potential beneficial effects at a neurological level nih.govresearchgate.net.

Detailed research findings regarding these novel therapeutic investigations are summarized in the following tables:

Table 1: Anticoronaviral Activity of this compound Hydrochloride

| Coronavirus Strain | Inhibitory Concentration 50% (IC₅₀) Range | Reference |

| MERS-CoV | 5.76–12.9 µM | nih.gov |

| SARS-CoV | 5.76–12.9 µM | nih.gov |

Note: IC₅₀ values indicate the concentration required to reduce viral activity by at least 50%.

Table 2: Human Carbonic Anhydrase Activation by this compound

| hCA Isoform | Activation Constant (Kₐ) | Reference |

| hCA II | 1.9 µM | nih.gov |

| hCA VII | Low micromolar range | researchgate.netresearchgate.net |

Note: Kₐ values represent the concentration at which half-maximal activation is observed.

This evolving research underscores the multifaceted pharmacological properties of this compound, extending its potential beyond its established psychiatric and antiemetic roles into new frontiers of therapeutic exploration.

Pharmacological Mechanisms and Receptor Interactions of Triflupromazine

Dopaminergic Receptor Antagonism

Triflupromazine's antipsychotic properties are largely attributed to its antagonistic effects on dopamine (B1211576) receptors in the brain. wikipedia.orgnih.gov

This compound binds to and inhibits the activity of both dopamine D1 and dopamine D2 receptors. wikipedia.orgfishersci.seresearchgate.netwikipedia.org This dual antagonism is characteristic of many first-generation antipsychotics. The mechanism behind its anti-emetic effect is predominantly linked to the blockade of dopamine D2 neurotransmitter receptors located in the chemoreceptor trigger zone (CTZ) and the vomiting center. wikipedia.orgfishersci.seresearchgate.net

| Receptor Subtype | Action | Reference |

| Dopamine D1 | Antagonist | wikipedia.orgfishersci.seresearchgate.net |

| Dopamine D2 | Antagonist | wikipedia.orgfishersci.seresearchgate.net |

Phenothiazines, the class of drugs to which this compound belongs, are known to block dopamine receptors, which in turn leads to an increased turnover rate of dopamine in the corpus striatum. wikipedia.org Studies involving trifluoperazine (B1681574), a closely related phenothiazine (B1677639), have shown an initial increase in the concentrations of homovanillic acid and 3,4-dihydroxyphenylacetic acid in the striatum, both of which are metabolites indicative of enhanced dopamine turnover. metabolomicsworkbench.org Furthermore, dopamine concentrations were observed to be elevated after three and twelve months of trifluoperazine administration. metabolomicsworkbench.org While initial evidence suggests striatal dopamine receptor blockade, prolonged administration of related neuroleptics can lead to a shift, with the emergence of supersensitivity after several months, despite continued drug intake. nih.gov

Serotonergic Receptor Modulations: 5HT2B Antagonism

Beyond its dopaminergic effects, this compound also engages with serotonergic systems. It binds to the tryptamine (B22526) D receptors, specifically the 5HT2B subtype, acting as an antagonist. wikipedia.orgfishersci.seresearchgate.netwikipedia.orgalfa-chemistry.com

| Receptor Subtype | Action | Reference |

| 5HT2B | Antagonist | wikipedia.orgfishersci.seresearchgate.netalfa-chemistry.com |

Muscarinic Acetylcholine (B1216132) Receptor Interactions: M1 and M2 Antagonism

This compound exhibits anticholinergic properties by binding to and antagonizing muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. wikipedia.orgfishersci.seresearchgate.netwikipedia.orguni.lu This interaction contributes to some of its broader pharmacological profile.

| Receptor Subtype | Action | Reference |

| Muscarinic M1 | Antagonist | wikipedia.orgfishersci.seresearchgate.netuni.lu |

| Muscarinic M2 | Antagonist | wikipedia.orgfishersci.seresearchgate.netuni.lu |

Calmodulin Antagonism and Calcium-Dependent Signaling Pathways

While direct evidence for this compound's interaction with calmodulin is less frequently cited compared to its receptor antagonism, its close structural analog, trifluoperazine, a phenothiazine with similar pharmacological properties, is a well-established calmodulin antagonist. uni.lupnas.orguni-regensburg.deresearchgate.net

Trifluoperazine inhibits calmodulin (CaM), a crucial calcium-binding protein involved in numerous cellular processes. pnas.org As a calmodulin antagonist, trifluoperazine has been shown to block calcium-calmodulin-dependent cellular events. uni.lu Research indicates that trifluoperazine can inhibit cell proliferation and invasion and induce apoptosis in various cancer cell lines, mediated through its calmodulin antagonistic activity. uni.lu Furthermore, studies have demonstrated that trifluoperazine inhibits myoblast fusion at concentrations known to inhibit Ca2+-calmodulin in vitro. Calmodulin activity is essential for cellular processes such as cell fusion and pronuclear fusion, and trifluoperazine's ability to inhibit these suggests a differential modulation of calmodulin activity during these events. researchgate.net

| Mechanism/Effect | Compound (if specified) | Reference |

| Inhibition of Calmodulin (CaM) | Trifluoperazine | uni.lupnas.org |

| Blockade of Ca2+-Calmodulin-Dependent Events | Trifluoperazine | uni.lu |

| Inhibition of Cell Proliferation and Invasion | Trifluoperazine | uni.lu |

| Induction of Apoptosis | Trifluoperazine | uni.lu |

| Inhibition of Myoblast Fusion | Trifluoperazine | |

| Inhibition of Cell and Pronuclear Fusion | Trifluoperazine | researchgate.net |

Modulation of Intracellular Calcium Levels

Current scientific literature, based on the conducted searches, primarily details the modulation of intracellular calcium levels by trifluoperazine, another phenothiazine derivative, rather than this compound. Studies on trifluoperazine indicate its ability to increase intracellular Ca2+ levels, often by interacting with calcium-binding proteins like calmodulin (CaM) and influencing calcium release from endoplasmic reticulum stores via inositol (B14025) 1,4,5-triphosphate receptors. Direct research specifically elucidating the modulation of intracellular calcium levels by this compound was not identified in the reviewed sources.

Other Receptor and Enzyme System Interactions

Alpha-1A Adrenergic Receptor Antagonism

Similar to the modulation of intracellular calcium, the majority of research concerning alpha-1A adrenergic receptor antagonism within the phenothiazine class frequently focuses on trifluoperazine. These studies describe trifluoperazine as an antagonist at alpha-1 adrenergic receptors, influencing various physiological responses. However, direct evidence specifically demonstrating this compound's antagonism of the Alpha-1A Adrenergic Receptor was not definitively established in the consulted literature.

P-glycoprotein Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various substrates from cells, contributing to multidrug resistance. It is categorized among first-generation P-gp inhibitors. idrblab.netnih.gov

Table 1: this compound's Predicted P-glycoprotein Inhibition

| Target | Action | Probability |

| P-glycoprotein inhibitor I | Inhibitor | 0.8563 |

| P-glycoprotein inhibitor II | Inhibitor | 0.8737 |

| Data based on DrugBank predictions. |

Cyclooxygenase-2 (COX-2) Expression Modulation

Research into the modulation of Cyclooxygenase-2 (COX-2) expression by phenothiazines predominantly highlights the effects of trifluoperazine. Studies on trifluoperazine have shown its capacity to increase both mRNA and protein levels of COX-2 in certain cell lines, suggesting a role in cellular processes where COX-2 is involved. Direct scientific findings specifically detailing the modulation of COX-2 expression by this compound were not found in the reviewed literature.

Nuclear Protein 1 (NUPR1) Transcription Factor Effects

The effects on Nuclear Protein 1 (NUPR1) transcription factor have been primarily investigated in the context of trifluoperazine. Studies indicate that trifluoperazine can inhibit NUPR1 expression and is considered a NUPR1 inhibitor, contributing to its observed anti-cancer activities in certain models. However, direct evidence for this compound's specific impact on NUPR1 transcription factor effects was not identified in the current search.

Impact on (Na+, K+)-activated ATPase Activity

The interaction of this compound with (Na+, K+)-activated ATPase activity presents a nuanced profile. While the parent compound, this compound, has been reported not to significantly inhibit Na+, K+-ATPase activity at concentrations up to 5 x 10-4 M, its photo-oxidative intermediates have been identified as potent inhibitors of this enzyme. nih.govfishersci.ca This distinction suggests that the metabolic or environmental transformation of this compound may lead to compounds with different enzymatic inhibitory profiles.

Table 2: Impact on (Na+, K+)-activated ATPase Activity

| Compound/State | Effect on (Na+, K+)-activated ATPase Activity | Reference |

| This compound (parent compound) | No significant inhibition (up to 5 x 10-4 M) | fishersci.ca |

| This compound (photo-oxidative intermediates) | Potent inhibitor | nih.gov |

Metabolic Pathways and Biotransformation Research of Triflupromazine

Hepatic Metabolism: Oxidative Processes

The initial phase of triflupromazine metabolism is characterized by oxidative reactions that occur predominantly in the liver. These processes introduce or expose functional groups on the drug molecule, preparing it for subsequent conjugation. The primary oxidative pathways for this compound and other phenothiazines include sulfoxidation, hydroxylation, and N-dealkylation. nih.govnih.gov

Sulfoxidation is a major metabolic pathway for phenothiazine (B1677639) compounds, including this compound. nih.govnih.gov This reaction involves the oxidation of the sulfur atom in the phenothiazine ring structure. In related phenothiazines like chlorpromazine (B137089), S-oxidation is a significant route of first-pass metabolism, leading to the formation of metabolites such as chlorpromazine-S-oxide (CPZ-SO). nih.gov This process is catalyzed by hepatic enzymes and results in the formation of a sulfoxide metabolite, which increases the polarity of the molecule. talkingaboutthescience.com The sulfoxidation process can be a key step in the detoxification pathway, converting the parent compound into a form that can be further processed or directly excreted. talkingaboutthescience.com

Aromatic hydroxylation is another key oxidative reaction in the hepatic metabolism of this compound. nih.gov This process introduces a hydroxyl (-OH) group onto the phenothiazine ring. Studies on similar phenothiazines have shown that hydroxylation occurs in liver microsomes. researchgate.net This metabolic alteration significantly increases the water solubility of the compound, facilitating its eventual elimination from the body. researchgate.net

N-dealkylation involves the removal of alkyl groups from the side chain of the this compound molecule and is a recognized metabolic pathway for phenothiazines. nih.govmdpi.com This process can occur through demethylation, where methyl groups are cleaved from the terminal nitrogen atom of the side chain. nih.gov In studies involving other piperazine-containing phenothiazines like trifluoperazine (B1681574), N-dealkylation has been observed in rat liver microsomes. researchgate.net This can lead to the formation of N-monodemethylated and N-didemethylated metabolites. nih.gov The cleavage of the C-N bond in this process is an important metabolic reaction often catalyzed by members of the cytochrome P450 enzyme family. mdpi.com

Conjugation Reactions: Glucuronidation

Following Phase I oxidative reactions, this compound and its metabolites can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the drug or its metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govgenesight.com Glucuronidation dramatically increases the hydrophilicity and molecular weight of the compound, making the resulting glucuronide conjugate readily excretable in urine or bile. nih.gov For many antipsychotic medications, including phenothiazines, glucuronidation is a critical step in their metabolic clearance. uky.edu

In Vitro and In Vivo Metabolic Profiling and Metabolite Identification

The study of drug metabolism relies on both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) models. eurofinsdiscovery.com Metabolic profiling aims to identify the full range of metabolites produced from a parent compound. eurofinsdiscovery.commdpi.com

In Vitro Studies: These often utilize liver microsomes or hepatocytes from humans and various animal species to investigate metabolic pathways. mdpi.comrsc.org For instance, studies on the related compound trifluoperazine have used human and monkey liver microsomes to examine its glucuronidation kinetics. nih.gov Such studies allow researchers to identify the specific enzymes involved and characterize the rates of different metabolic reactions. mdpi.com

In Vivo Studies: In vivo research provides a more comprehensive picture of drug metabolism within a complete biological system. Studies in rats given trifluoperazine have used fluorine-19 NMR spectroscopy to identify multiple metabolites in the brain, demonstrating the complexity of biotransformation in a living organism. nih.gov Comparing metabolic profiles across different species is crucial, as significant differences can exist. nih.gov

Role of Specific Enzymes in this compound Metabolism (e.g., Hepatic Microsomal Enzymes, UGT1A4)

The biotransformation of this compound is mediated by specific enzyme systems located primarily in the liver.

Hepatic Microsomal Enzymes: This broad category of enzymes, which includes the cytochrome P450 (CYP) superfamily, is responsible for the Phase I oxidative metabolism of a vast number of drugs. researchgate.netnih.gov These enzymes catalyze the sulfoxidation, hydroxylation, and N-dealkylation of phenothiazines. nih.govresearchgate.net

UGT1A4: This specific enzyme is an isoform of the UDP-glucuronosyltransferase family and plays a critical role in the Phase II glucuronidation of many psychotropic drugs. genesight.comuky.eduwikipedia.org UGT1A4 is known to catalyze the N-glucuronidation of tertiary amines, a structural feature of this compound. uky.edunih.gov The closely related compound, trifluoperazine, has been confirmed as a highly selective substrate for UGT1A4. nih.govnih.gov Research indicates that UGT1A4 is the primary enzyme responsible for the glucuronidation of some tricyclic antidepressants and antipsychotics. uky.edu

Table 1: Summary of this compound Metabolic Pathways and Key Enzymes

| Metabolic Phase | Pathway | Description | Key Enzymes |

|---|---|---|---|

| Phase I | Sulfoxidation | Oxidation of the sulfur atom in the phenothiazine ring. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |

| Phase I | Hydroxylation | Addition of a hydroxyl group to the phenothiazine ring. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |

| Phase I | N-Dealkylation | Removal of alkyl groups from the side chain. | Hepatic Microsomal Enzymes (e.g., Cytochrome P450) |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. | UGT1A4 |

Production of Toxic Intermediates and Implications for Organ Toxicity

The biotransformation of this compound, like other drugs in the phenothiazine class, is not merely a process of detoxification and elimination. Certain metabolic pathways can lead to the formation of chemically reactive intermediates that are implicated in organ toxicity, most notably hepatotoxicity (drug-induced liver injury). nih.gov While the exact mechanisms are complex and can involve immune-mediated responses, there is significant evidence that the production of toxic metabolites plays a direct role. nih.gov

Research into related phenothiazines, such as chlorpromazine and thioridazine, provides a model for understanding the bioactivation of this compound. nih.gov The metabolic activation of these compounds is often mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov This process can generate highly reactive, electrophilic intermediates capable of interacting with and damaging cellular macromolecules. cdnsciencepub.com

Detailed Research Findings

Studies on phenothiazine bioactivation have identified a tentative pathway that likely applies to this compound. This pathway involves an initial hydroxylation step, followed by further oxidation to a reactive species. nih.gov

Formation of Quinone Imine Intermediates: A key bioactivation sequence involves the P450-catalyzed oxidation of the phenothiazine core structure. nih.gov For compounds like chlorpromazine, this begins with 7-hydroxylation. This hydroxylated metabolite is then further oxidized to form a highly electrophilic quinone imine intermediate. nih.gov This reactive species is a primary candidate for initiating cellular damage.

Enzymatic Involvement: The formation of these reactive intermediates from phenothiazines has been shown to be primarily mediated by the enzyme CYP2D6, with a smaller contribution from CYP1A2. nih.gov Genetic variations in these enzymes could potentially influence an individual's susceptibility to toxicity.

Covalent Binding and Protein Adducts: Electrophilic intermediates, such as quinone imines, can form covalent bonds with nucleophilic residues (like cysteine) on cellular proteins. cdnsciencepub.com This covalent binding can alter the structure and function of essential proteins, leading to a loss of enzymatic activity and disruption of critical cellular processes, ultimately contributing to cell death and tissue injury. cdnsciencepub.commedscape.com

Depletion of Antioxidants: The reactive intermediates can be detoxified by conjugation with endogenous antioxidants, most notably glutathione (GSH). nih.govcdnsciencepub.com However, during the metabolism of high concentrations of the drug, the formation of these intermediates can overwhelm and deplete the cell's glutathione stores. cdnsciencepub.com This depletion leaves the cell vulnerable to oxidative stress from both the drug metabolites and other endogenous reactive oxygen species, further contributing to cytotoxicity. cdnsciencepub.com

The primary organ affected by the toxic intermediates of phenothiazines is the liver, given its central role in drug metabolism. nih.gov The resulting liver injury typically manifests as cholestatic hepatitis, characterized by impaired bile flow. nih.govnih.gov While often reversible upon discontinuation of the drug, severe cases can lead to prolonged jaundice and, rarely, vanishing bile duct syndrome. nih.gov

The table below summarizes the key findings related to the formation of toxic intermediates from phenothiazine drugs, which are considered relevant to this compound.

Interactive Data Table: Bioactivation and Toxicity of Phenothiazine Drugs

| Feature | Description | Implication for Organ Toxicity |

| Metabolic Pathway | Initial hydroxylation (e.g., at the 7-position) of the phenothiazine ring, followed by oxidation. nih.gov | Creates a precursor for the toxic intermediate. |

| Key Enzymes | Primarily Cytochrome P450 2D6 (CYP2D6), with minor involvement of CYP1A2. nih.gov | Catalyzes the formation of reactive species. |

| Toxic Intermediate | Electrophilic quinone imine species. nih.gov | Highly reactive molecule capable of binding to cellular components. |

| Mechanism of Toxicity | 1. Covalent binding to cellular proteins. cdnsciencepub.com2. Depletion of glutathione (GSH) stores. cdnsciencepub.com | 1. Disruption of protein function, leading to enzyme inhibition and cell stress. cdnsciencepub.com2. Increased oxidative stress and cellular damage. cdnsciencepub.com |

| Primary Target Organ | Liver. nih.gov | Results in hepatotoxicity, commonly presenting as cholestatic or mixed liver injury. nih.govnih.gov |

Neurobiological and Neurophysiological Investigations of Triflupromazine

Modulation of Central Dopaminergic Pathways (e.g., Mesocortical, Mesolimbic)

Triflupromazine acts as an antagonist at both dopamine (B1211576) D1 and D2 receptors, inhibiting their activity within the central nervous system. drugbank.comiarc.frontosight.ainih.gov This antagonism is a key component of its pharmacological profile as a typical antipsychotic. nih.govwikipedia.org

The modulation of central dopaminergic pathways by this compound is particularly relevant to its effects on psychiatric conditions. Overactivity of dopamine neurotransmission within the mesolimbic pathway is widely implicated in the positive symptoms of schizophrenia, such as delusions, hallucinations, and thought disorder. nps.org.auhilarispublisher.com By blocking dopamine receptors in this pathway, this compound helps to alleviate these symptoms. hilarispublisher.com Conversely, hypofunction of the mesocortical pathway is associated with the negative and cognitive symptoms of schizophrenia, and blocking dopamine receptors in this pathway can potentially worsen these symptoms. hilarispublisher.comunits.itpsychopharmacologyinstitute.com

Beyond dopaminergic systems, this compound also exhibits binding affinity for muscarinic acetylcholine (B1216132) receptors (M1 and M2) and tryptamine (B22526) D receptors (5HT2B). drugbank.comiarc.fr

Effects on Neuronal Firing and Feedback Mechanisms

Investigations into this compound's effects on neuronal activity have shown its capacity to influence spontaneous firing rates. Specifically, this compound has been observed to enhance the depressant actions of iontophoretically applied adenosine (B11128) on rat cerebral cortical neurons. nih.gov This potentiation suggests that the inhibition of adenosine uptake and the subsequent augmentation of endogenously released adenosine may contribute significantly to the central actions of phenothiazines like this compound. nih.gov However, it is noteworthy that this compound did not enhance the depressant actions of adenosine 5'-N-ethylcarboxamide, an uptake-resistant analog. nih.gov

At a broader cellular level, dopamine receptors, including D1 and D5 subtypes, play roles in modulating intracellular calcium levels and neurotransmitter release. nih.gov Furthermore, D2-like receptors, which are targeted by this compound, are known to modulate potassium channels through G protein coupling, influencing neuronal excitability and feedback mechanisms. drugbank.comiarc.frnih.gov

Impact on Glial Cell Activation and Neuroinflammation in the Central Nervous System (e.g., Microglia, Astrocytes, Hypothalamic Gliosis)

This compound (TFP) demonstrates significant inhibitory effects on glial cell activation and neuroinflammation within the central nervous system. It has been shown to suppress lipopolysaccharide (LPS)-stimulated activation of microglia and effectively inhibit LPS-induced peripheral and hypothalamic inflammation. frontiersin.orgresearchgate.netnih.govnih.gov

In models of obesity induced by chronic high-fat diet (HFD) feeding, TFP treatment led to a notable reduction in the number and cell body size of microglia in the arcuate nucleus (ARC) of the hypothalamus. frontiersin.org Concurrently, HFD-induced astrocytic activation, characterized by hypertrophy and increased intensity of astrocytes in the ARC, was also diminished by TFP administration. frontiersin.org These findings indicate that TFP can effectively suppress HFD-induced ARC gliosis and inflammation within the hypothalamus. researchgate.netnih.govresearchgate.net

Furthermore, TFP reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in the plasma of obese mice. researchgate.netnih.govnih.govresearchgate.net In in vitro studies using primary microglia cultures, TFP decreased inducible nitric oxide synthase (iNOS) immunoreactivity and altered cell morphology from an amoeboid shape to one with extending cell processes under LPS stimulation. frontiersin.org TFP also inhibited the release of pro-inflammatory cytokines (TNF-α and IL-1β) in LPS-stimulated microglia and mixed glia cultures. nih.gov The inhibitory effects of TFP on microglia and astrocyte activation in the ARC of obese mice may be mediated through its action on dopamine D2 receptors in peripheral immune cells and/or hypothalamic glial cells. frontiersin.org Mechanistically, TFP has been shown to block the activation of NF-κB, a crucial transcription factor involved in inducing pro-inflammatory cytokines and implicated in neuroinflammation. biorxiv.orgmdpi.com

Beyond metabolic inflammation, TFP's targeted inhibition of Aquaporin-4 (AQP4) subcellular localization has been observed to effectively diminish astrocyte activation both in vitro and in vivo in a rat model of spinal cord injury. nih.gov

Table 1: Effects of this compound on Glial Cell Activation and Inflammatory Markers in Obese Mice

| Parameter | Control (Untreated Obese Mice) | This compound (TFP) Treated Obese Mice | Reference |

| ARC Microglia Number | Increased | Reduced | frontiersin.org |

| ARC Microglia Cell Body Size | Increased | Reduced | frontiersin.org |

| ARC Astrocytic Activation | Increased | Decreased | frontiersin.org |

| Plasma TNF-α Levels | Elevated | Reduced | researchgate.netnih.govnih.govresearchgate.net |

| Plasma IL-1β Levels | Elevated | Reduced | researchgate.netnih.govnih.govresearchgate.net |

| iNOS Immunoreactivity in Microglia (LPS-stimulated) | High | Reduced | frontiersin.org |

| Microglia Morphology (LPS-stimulated) | Amoeboid | Extending cell processes | frontiersin.org |

Neuroprotective Effects in Ischemic Brain Injury Models (e.g., Infarct Volume Reduction, Absence of Influence on Cerebral Blood Flow)

This compound (TFP) has demonstrated neuroprotective effects in models of ischemic brain injury. In a rat model of transient focal brain ischemia, TFP significantly reduced infarct volume when administered shortly after the induction of ischemia, specifically within 5 minutes. ahajournals.org However, its effectiveness in reducing infarct volume diminished when administered 1 or 2 hours post-ischemia. ahajournals.org

A crucial finding regarding its neuroprotective action is that TFP had no influence on cerebral blood flow (CBF) in the neocortical penumbra during and after ischemia. ahajournals.org This suggests that its anti-ischemic effect is attributed to direct actions on neuronal cells rather than changes in blood flow. ahajournals.org Phenothiazines, including this compound, are recognized for their protective effects in ischemia/reperfusion injury across various tissues, such as the heart and liver. ahajournals.org

In middle cerebral artery occlusion (MCAO) mouse models, TFP treatment led to a significant reduction in infarct volumes and an improvement in neurological function. nih.govnih.gov Furthermore, in traumatic brain injury (TBI) models, TFP reduced the brain defect area and improved the modified neurological severity score (mNSS). medsci.orgresearchgate.netnih.gov The neuroprotective properties of TFP may be linked to its ability to inhibit calmodulin (CaM) and consequently reduce calcium influx, which is a known trigger of neuronal and tissue damage during ischemic events. ahajournals.orgnih.gov Additionally, TFP treatment has been observed to increase glycogen (B147801) levels in the ischemic penumbra, which could provide a beneficial effect on brain energy metabolism and support neuroprotective ischemic preconditioning. researchgate.networktribe.com

Table 2: Impact of this compound on Infarct Volume in Ischemic Brain Injury Models

| Model | Treatment Timing | Infarct Volume (Control) | Infarct Volume (TFP Treated) | Significance | Reference |

| Transient Focal Brain Ischemia (Rats) | 5 minutes post-ischemia | 34.8 ± 4.9% | 11.3 ± 12.3% | P < 0.01 | ahajournals.org |

| Transient Focal Brain Ischemia (Rats) | 1 hour post-ischemia | 34.8 ± 4.9% | 24.8 ± 15.1% | No significant effect | ahajournals.org |

| Transient Focal Brain Ischemia (Rats) | 2 hours post-ischemia | 34.8 ± 4.9% | 28.8 ± 8.3% | No significant effect | ahajournals.org |

| Middle Cerebral Artery Occlusion (MCAO) (Mice) | Post-MCAO | Elevated | Significantly reduced | Significant | nih.govnih.gov |

Mechanism of Action in Central Nervous System Edema Alleviation (e.g., Aquaporin4 accumulation)

This compound (TFP) is recognized for its ability to alleviate edema within the central nervous system. medsci.orgresearchgate.netnih.gov It has been shown to effectively reduce cerebral edema during the early acute phase following stroke in mouse models. researchgate.net A primary mechanism for this effect involves TFP's action in preventing the accumulation of Aquaporin4 (AQP4) on the surface of brain cells, particularly at astrocyte endfeet, following traumatic brain injury (TBI). medsci.orgresearchgate.netnih.govnih.gov

AQP4, a crucial water transporter predominantly expressed in perivascular astrocytic end-feet, plays a significant role in brain water balance. medsci.orgresearchgate.net Following TBI, increased AQP4 expression facilitates water entry into cerebral astrocytes, leading to brain cell edema. medsci.org TFP counteracts this by inhibiting AQP4 expression at both gene and protein levels. researchgate.networktribe.com

The underlying mechanism involves TFP's function as a calmodulin (CaM) inhibitor. frontiersin.orgnih.govmedsci.orgnih.govworktribe.comresearchgate.netmdpi.com Calmodulin directly binds to the carboxyl terminus of AQP4, which is critical for driving AQP4's localization to the cell surface. mdpi.comworktribe.com By inhibiting CaM, TFP prevents AQP4 from localizing to the blood-spinal cord barrier, thereby reducing CNS edema and promoting functional recovery in models of spinal cord injury. worktribe.comresearchgate.netmdpi.com

Furthermore, TFP contributes to edema alleviation by regulating blood-brain barrier (BBB) permeability. Elevated CaM expression post-stroke is a key factor contributing to BBB collapse. nih.govnih.gov TFP reduces CaM overexpression and, through the MLCK/p-MLC pathway, enhances BBB integrity, leading to reduced BBB disruption and improved outcomes after ischemic stroke. nih.govnih.govresearchgate.net

Table 3: Mechanisms of CNS Edema Alleviation by this compound

| Mechanism | Effect of this compound (TFP) | Key Target/Pathway Involved | Reference |

| AQP4 Accumulation Prevention | Inhibits AQP4 accumulation on astrocyte endfeet | Aquaporin4 (AQP4) | medsci.orgresearchgate.netnih.govnih.gov |

| AQP4 Expression Modulation | Reduces AQP4 expression at gene and protein levels | Aquaporin4 (AQP4) | researchgate.networktribe.com |

| Calmodulin (CaM) Inhibition | Prevents CaM-mediated AQP4 cell-surface localization | Calmodulin (CaM) | frontiersin.orgnih.govmedsci.orgnih.govworktribe.comresearchgate.netmdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Reduces BBB disruption and improves BBB integrity | MLCK/p-MLC pathway, Calmodulin (CaM) overexpression | nih.govnih.govresearchgate.net |

| Brain Edema Reduction | Effectively reduces cerebral edema in acute stroke and TBI models | Overall effect | medsci.orgresearchgate.netnih.govresearchgate.net |

Preclinical Research of Triflupromazine for Novel Therapeutic Applications

Antineoplastic Efficacy in Various Cancer Models

Triflupromazine has demonstrated potential anti-cancer effects across a range of preclinical cancer models. mdpi.com Its mechanisms of action are multifaceted, involving the targeting of various signaling pathways implicated in tumor cell proliferation and survival. mdpi.com

Glioblastoma Multiforme (GBM) Research

Glioblastoma remains a significant challenge in oncology due to its aggressive nature and resistance to treatment. nih.gov Preclinical studies suggest that this compound may offer a new therapeutic avenue. It has been shown to inhibit the malignant reprogramming of tumor cells, a key driver of treatment resistance. nih.gov This effect is attributed to its ability to target calmodulin, dopamine (B1211576) receptors, and the stress-responsive protein, nuclear protein 1 (NUPR1). nih.gov By targeting these molecules, this compound has been found to reduce tumor growth and increase the sensitivity of glioblastoma cells to chemoradiotherapy in animal models. nih.gov Specifically, inhibition of NUPR1 by this compound has been identified as a mechanism that enhances the killing of glioblastoma cells that are resistant to standard treatments. nih.gov Research also indicates that this compound's antagonism of dopamine receptors contributes to its anti-glioma effects. frontiersin.org

Table 1: Summary of this compound's Anti-glioma Activity

| Target/Mechanism | Observed Effect in Preclinical Models | Reference |

| NUPR1 Inhibition | Enhanced killing of chemo-radiation resistant GBM cells. | nih.gov |

| Dopamine Receptor Antagonism | Inhibition of GBM cell growth. | nih.govfrontiersin.org |

| Calmodulin Targeting | Reduction in tumor growth. | nih.gov |

| Sensitization to Chemoradiotherapy | Increased efficacy of standard treatments. | nih.gov |

Lung Cancer Studies

In the context of lung cancer, this compound has been investigated for its ability to target cancer stem cells (CSCs) and overcome drug resistance. nih.govatsjournals.org Studies have shown that this compound can inhibit the formation of tumor spheroids, a characteristic of CSCs, and decrease the expression of CSC markers such as CD44 and CD133. nih.govatsjournals.org The mechanism behind this is, in part, the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal and is often overactive in drug-resistant lung cancer. nih.govnih.govatsjournals.org By disrupting this pathway, this compound has demonstrated the ability to overcome resistance to both targeted therapies like gefitinib (B1684475) and conventional chemotherapies such as cisplatin (B142131) in lung cancer models. nih.govatsjournals.org Furthermore, combining this compound with AAV-mediated NUPR1 shRNA has been shown to significantly inhibit tumor growth in lung cancer xenografts. spandidos-publications.com

Table 2: this compound's Effects on Lung Cancer Models

| Research Focus | Key Findings | Molecular Targets/Pathways | Reference |

| Cancer Stem Cell (CSC) Inhibition | Inhibited tumor spheroid formation and reduced CSC marker expression. | CD44, CD133 | nih.govatsjournals.org |

| Overcoming Drug Resistance | Overcame resistance to gefitinib and cisplatin. | Wnt/β-catenin signaling | nih.govatsjournals.orgnih.govatsjournals.org |

| Combination Therapy | Enhanced tumor growth inhibition when combined with NUPR1 shRNA. | NUPR1 | spandidos-publications.com |

Colorectal Cancer (CRC) Research

Preclinical research has highlighted this compound's potential as a therapeutic agent for colorectal cancer. nih.govnih.gov Studies have shown that it can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of CRC cells. nih.govnih.gov This is achieved by downregulating key proteins involved in cell cycle progression, including cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E, while upregulating the cell cycle inhibitor p27. nih.govnih.govfrontiersin.org

Furthermore, this compound has been found to induce apoptosis in CRC cells through a mitochondria-mediated pathway. nih.govnih.gov This is characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species levels. nih.govnih.gov Interestingly, treatment with this compound also led to an increased expression of programmed death-ligand 1 (PD-L1) on CRC cells and programmed death-1 (PD-1) on tumor-infiltrating T cells. nih.govnih.gov This suggests a potential for synergistic effects when this compound is combined with immune checkpoint inhibitors. nih.govnih.gov

Table 3: Mechanisms of this compound in Colorectal Cancer Research

| Mechanism | Effect on CRC Cells | Key Molecular Changes | Reference |

| Cell Cycle Arrest | Inhibition of proliferation | Downregulation of CDK2, CDK4, Cyclin D1, Cyclin E; Upregulation of p27 | nih.govnih.govfrontiersin.org |

| Apoptosis Induction | Programmed cell death | Decreased mitochondrial membrane potential; Increased reactive oxygen species | nih.govnih.gov |

| Immunomodulation | Potential for enhanced immunotherapy response | Increased expression of PD-L1 and PD-1 | nih.govnih.gov |

Pulmonary Arterial Hypertension (PAH) Investigations

Pulmonary arterial hypertension is a disease characterized by the excessive proliferation and apoptosis resistance of pulmonary artery smooth muscle cells (PASMCs). nih.govnih.gov Preclinical studies have explored the use of this compound to counter these cancer-like characteristics. In cultured PAH-PASMCs, this compound demonstrated potent anti-survival and anti-proliferative effects. nih.govnih.govresearchgate.net

Mechanistically, these effects are associated with the downregulation of AKT activity, which leads to the nuclear translocation of the transcription factor FOXO3. nih.govresearchgate.netresearchgate.net This signaling cascade ultimately promotes apoptosis and inhibits proliferation. researchgate.net Furthermore, this compound has been observed to induce autophagy in these cells. researchgate.netresearchgate.net In animal models of established PAH, treatment with this compound resulted in significant improvements, including reduced right ventricular systolic pressure, decreased total pulmonary resistance, and improved cardiac function. nih.govresearchgate.net Histological analysis also revealed a reduction in the medial wall thickness of distal pulmonary arteries. nih.govnih.gov

Table 4: this compound's Effects in Pulmonary Arterial Hypertension Models

| Effect | Mechanism | In Vitro/In Vivo | Reference |

| Anti-survival and Anti-proliferative | Downregulation of AKT activity, nuclear translocation of FOXO3 | In vitro (PAH-PASMCs) | nih.govnih.govresearchgate.netresearchgate.net |

| Induction of Autophagy | Unsuccessful protective mechanism leading to cell death | In vitro (PAH-PASMCs) | researchgate.netresearchgate.net |

| Improved Hemodynamics and Cardiac Function | Reduced right ventricular systolic pressure and total pulmonary resistance | In vivo (rat models) | nih.govresearchgate.net |

| Reduced Vascular Remodeling | Decreased medial wall thickness of distal pulmonary arteries | In vivo (rat models) | nih.govnih.gov |

Other Cancer Models

The antineoplastic properties of this compound have been investigated in a variety of other cancer models as well. frontiersin.org In triple-negative breast cancer, it has been shown to induce G0/G1 cell cycle arrest and mitochondria-mediated apoptosis, leading to the suppression of tumor growth and brain metastasis. researchgate.net Studies have also reported its potential efficacy in liver cancer, melanoma brain metastasis, and leukemia. frontiersin.org In multiple myeloma cells, this compound has been shown to inhibit cell growth and induce apoptosis by inhibiting autophagy, a process linked to its targeting of NUPR1. researchgate.net A derivative of this compound, CWHM-974, has demonstrated greater potency than the parent compound against a panel of cancer cell lines, inducing apoptosis and a G2/M cell cycle arrest. nih.gov

Traumatic Brain Injury (TBI) Research

In the field of neurology, preclinical research has pointed to a potential neuroprotective role for this compound in the context of traumatic brain injury. researchgate.net Studies have shown that this compound can lessen the severity of TBI by reducing apoptosis and inflammatory responses within the brain tissue. researchgate.netresearchgate.netnih.gov

A key mechanism identified is the prevention of aquaporin-4 (AQP4) accumulation on the surface of brain cells, particularly at the endfeet of astrocytes. researchgate.nettcdb.orgmedsci.orgnih.gov This accumulation is a factor in the development of brain edema following TBI. medsci.org By inhibiting this process, this compound helps to alleviate brain swelling. researchgate.netnih.govnih.gov Genome-wide RNA sequencing analysis has further revealed that this compound can reverse the abnormal expression of numerous genes that regulate apoptosis and inflammation following a traumatic brain injury. nih.govnih.gov

Table 5: Neuroprotective Effects of this compound in TBI Models

| Effect | Mechanism | Key Findings | Reference |

| Attenuation of Apoptosis | Reversal of abnormal gene expression | Reduced TUNEL staining intensity and area. | researchgate.netresearchgate.netnih.gov |

| Attenuation of Inflammatory Responses | Reversal of abnormal gene expression in inflammatory signaling pathways | Downregulation of pro-inflammatory genes. | researchgate.netresearchgate.netnih.gov |

| Prevention of Aquaporin-4 Accumulation | Inhibition of AQP4 buildup on astrocyte endfeet | Reduced brain edema. | researchgate.nettcdb.orgmedsci.orgnih.gov |

Metabolic Disorder Research: Suppression of Peripheral Proinflammatory Cytokines and Hypothalamic Microglia Activation in Obesity Models

In preclinical obesity models, this compound (TFP) has been shown to address key inflammatory pathways associated with metabolic disorders. Research using high-fat-diet (HFD) induced obese mice has demonstrated that chronic HFD feeding leads to increased levels of dopamine type 2 receptor (D2R) in the arcuate nucleus (ARC) of the hypothalamus. researchgate.netnih.gov As a D2R inhibitor, TFP has been found to suppress the activation of microglia, which are key immune cells in the central nervous system, that is stimulated by inflammatory agents like lipopolysaccharide (LPS). researchgate.netresearchgate.netnih.gov

In vivo studies have provided further evidence of TFP's anti-inflammatory effects. Daily administration of TFP over four weeks to obese mice that had been on a high-fat diet for 16 weeks resulted in a notable reduction in the plasma levels of key proinflammatory cytokines, specifically tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.gov Alongside this reduction in systemic inflammation, the treatment also led to lower levels of plasma glucose and insulin. researchgate.net

Furthermore, TFP administration was found to inhibit the activation of both microglia and astrocytes (a process known as gliosis) in the ARC of the hypothalamus. researchgate.netresearchgate.net These findings suggest that this compound can suppress both the peripheral inflammation and the central neuroinflammation in the hypothalamus that are characteristic of diet-induced obesity. nih.govresearchgate.net In vitro experiments using primary microglia and mixed glial cultures confirmed that TFP significantly inhibits the release of proinflammatory cytokines induced by LPS. nih.govfrontiersin.org

| Model System | Key Findings | Measured Outcomes | Reference |

|---|---|---|---|

| High-Fat-Diet (HFD) Induced Obese Mice | Reduced peripheral and central inflammation. | Decreased plasma TNF-α, IL-1β, glucose, and insulin. Inhibited hypothalamic microglia and astrocyte activation. | researchgate.netnih.govresearchgate.net |

| Primary Microglia and Mixed Glia Cultures (in vitro) | Suppressed inflammatory response to LPS challenge. | Inhibited release of proinflammatory cytokines (TNF-α, IL-1β). | nih.govfrontiersin.org |

Anticoronaviral Agent Potential

This compound has been identified as a potential antiviral agent against several coronaviruses through in vitro screening of compound libraries. nih.gov Research has demonstrated its activity against both Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov The mechanism is thought to be related to the inhibition of virus entry into host cells via clathrin-mediated endocytosis, a pathway utilized by SARS-CoV. nih.gov

Subsequent studies during the COVID-19 pandemic further explored its efficacy against SARS-CoV-2. This compound, as part of the phenothiazine (B1677639) class of drugs, was shown to have antiviral effects against SARS-CoV-2. nih.gov Screening assays using pseudoviruses confirmed that this compound inhibits the entry of multiple SARS-CoV-2 variants, including the Delta (B.1.617.2) and Omicron (B.1.1.529) strains. nih.gov Further testing with authentic SARS-CoV-2 viruses validated these findings, showing that this compound was effective against the original WH01 strain as well as the Delta and Omicron variants. nih.gov This suggests that this compound could act as a broad-spectrum SARS-CoV-2 inhibitor. nih.gov

| Virus | Assay Type | Finding | Reported Efficacy (EC₅₀) | Reference |

|---|---|---|---|---|

| MERS-CoV | In vitro Antiviral Assay | Inhibited viral activity. | ~5 µM | nih.gov |

| SARS-CoV | In vitro Antiviral Assay | Inhibited viral activity. | ~6 µM | nih.gov |

| SARS-CoV-2 (WH01, Delta, Omicron variants) | Pseudovirus and Authentic Virus Assays | Inhibited viral entry and infection. | Not specified in text. | nih.gov |

Drug Repurposing Strategies and Rationale

Drug repurposing, the strategy of finding new therapeutic uses for existing approved drugs, is a cost- and time-effective approach to drug discovery. frontiersin.orgmdpi.com this compound has become a candidate for repurposing for several reasons. As an antipsychotic, it is known to cross the blood-brain barrier, a significant advantage for treating central nervous system diseases like brain metastases from cancer. nih.gov Additionally, some studies have noted a lower incidence of cancer among schizophrenic patients receiving neuroleptic drugs, suggesting potential anticancer properties for this class of compounds. frontiersin.org

Preclinical studies have explored this compound's potential against various cancers and infectious diseases. bohrium.com

Anticancer Research : In oncology, this compound has been investigated in models of melanoma, colorectal cancer, lung cancer, and multiple myeloma. frontiersin.orgnih.govatsjournals.orgmetu.edu.tr Mechanistically, it has been shown to induce G0/G1 cell cycle arrest and mitochondria-mediated apoptosis in colorectal and melanoma cancer cells. frontiersin.orgnih.gov Other proposed mechanisms include the disruption of autophagy flux in melanoma cells and the inhibition of cancer stem cell growth in lung cancer models. nih.govatsjournals.org In some cancers, its effects are believed to be mediated through the dopamine receptor D2 (DRD2). frontiersin.org

Infectious Disease Research : Beyond virology, this compound has shown efficacy in a murine model of Clostridium difficile infection, where it improved survival rates and reduced inflammation. mdpi.comfrontiersin.org

These diverse preclinical findings highlight the rationale for systematically evaluating established drugs like this compound for new therapeutic roles in oncology and infectious disease.

| Therapeutic Area | Disease Model | Key Preclinical Findings & Rationale | Reference |

|---|---|---|---|

| Oncology | Melanoma (brain, lung, bone metastases) | Crosses blood-brain barrier; induces G0/G1 cell cycle arrest, apoptosis, and disrupts autophagy flux. | nih.gov |

| Oncology | Colorectal Cancer | Induces G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis. | frontiersin.org |

| Oncology | Lung Cancer | Inhibits cancer stem cell growth and overcomes drug resistance when combined with cisplatin or gefitinib. | atsjournals.org |

| Oncology | Multiple Myeloma | Shows dose- and time-dependent inhibitory and cytotoxic effects; induces apoptosis. | metu.edu.tr |

| Infectious Disease | Clostridium difficile (murine model) | Increased survival rates and decreased inflammation compared to vancomycin-treated group. | mdpi.comfrontiersin.org |

Clinical Research and Efficacy Assessments of Triflupromazine

Efficacy in Psychotic Disorders (e.g., Schizophrenia)

Triflupromazine has been extensively studied for its role in treating psychotic disorders, particularly schizophrenia. It is known to be effective in managing the 'positive symptoms' of schizophrenia, such as hallucinations, delusions, and disorganized thought and speech. numberanalytics.comcochrane.orgwikipedia.org The drug is also used to manage severe behavioral issues like agitation and aggression in individuals with psychotic disorders. mentalhealth.compathbank.org

Clinical trials have consistently demonstrated that this compound is a more effective antipsychotic than a placebo for individuals with schizophrenia. cochrane.orgresearchgate.net A review of multiple studies showed a significant clinical improvement in the global state of patients receiving this compound compared to those on placebo over the medium term. cochrane.orgresearchgate.netnih.gov Specifically, small, short-term studies indicated that this compound was favorable for global improvement. nih.govcapes.gov.br

When compared with other typical antipsychotics, this compound's efficacy is considered largely similar. nih.govcapes.gov.br For instance, research comparing this compound to chlorpromazine (B137089), another phenothiazine (B1677639) antipsychotic, has been conducted to assess their relative effectiveness. cochranelibrary.comcambridge.orgpsychiatryonline.org A comprehensive review involving 49 studies and 2,230 participants found no clear difference between this compound and other older-generation antipsychotics in terms of producing substantial improvement. nih.govcapes.gov.br Similarly, a meta-analysis of seven randomized trials with 422 participants found no significant difference in treatment response between this compound and low-potency antipsychotics. nih.gov However, a study comparing olanzapine (B1677200) with a combination of low-dose olanzapine and this compound was designed to test for similar efficacy with potentially different cost and side-effect profiles. clinicaltrials.gov

Comparative Efficacy of this compound in Schizophrenia

| Comparator | Number of Studies (Participants) | Key Finding | Citation |

|---|---|---|---|

| Placebo | 13 (1162) | Favored this compound for global improvement in short-term studies. | nih.govcapes.gov.br |

| Placebo | 3 RCTs (417) | Significant clinical improvement in global state at medium term. | cochrane.orgresearchgate.netnih.gov |

| Other Typical Antipsychotics | 49 (2230) | No clear difference in terms of 'no substantial improvement'. | nih.govcapes.gov.br |

| Low-Potency Antipsychotics | 7 RCTs (422) | No significant difference in response to treatment. | nih.gov |

| Chlorpromazine | - | Believed by some clinicians to be more effective in activating retarded schizophrenic patients, though studies examined motor activity. | cambridge.org |

Particularly, this compound is utilized to control violent behavior during acute psychotic episodes. pathbank.orgdrugbank.comnih.gov However, its effectiveness in reducing agitation or distress compared to a placebo has produced equivocal results in some studies. researchgate.netnih.gov One review noted that when compared to other older antipsychotics, this compound was not definitively superior in diminishing anxiety, depression, or excitement. nih.gov A small study comparing this compound to chlorpromazine found that most participants in both groups did not complain of delusions or hallucinations. nih.gov

Maintenance treatment with antipsychotics is crucial for preventing relapse in schizophrenia. nsj.org.saunimore.it Studies show that significantly fewer individuals receiving this compound left studies early due to relapse or worsening of their condition in the medium term compared to those on placebo. cochrane.orgresearchgate.netnih.gov This suggests a protective effect against relapse.

However, the long-term data on this compound for relapse prevention has shown some surprising results. One network meta-analysis of randomized controlled trials found that, unlike other antipsychotics, this compound was not significantly better than placebo for relapse prevention. cambridge.orgnih.gov This finding was noted as an exception among the antipsychotics studied. cambridge.orgnih.gov Another review pointed out that while patients on chlorpromazine experienced less relapse compared to placebo up to two years, there was no difference beyond that timeframe. wikipedia.org The importance of long-term studies is highlighted by findings that show differences in relapse rates between treatments may only become apparent in the second year of a study. psychiatrist.com

Efficacy in Non-Psychotic Conditions (e.g., Severe Nausea and Vomiting, Severe Hiccups, Generalized Anxiety Disorder, Moderate to Severe Pain)

This compound has also demonstrated efficacy in several non-psychotic conditions. It is used to control severe nausea and vomiting, intractable hiccups, and moderate to severe pain in certain hospitalized patients. drugbank.comnih.gov Its anti-emetic effect is primarily due to the blockage of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone of the brain. drugbank.com

Furthermore, this compound is indicated for the short-term management of generalized anxiety disorder (GAD). medcentral.commedcentral.com A review of studies on antipsychotics for anxiety found that low doses of trifluoperazine (B1681574) (a closely related phenothiazine) were superior to placebo in treating GAD. nih.gov this compound is generally considered an alternative to other less toxic medications for nonpsychotic anxiety due to its potential for side effects. medcentral.com

Clinical Trial Methodologies and Limitations (e.g., Double-blind studies, Randomized Controlled Trials (RCTs), low quality evidence, pre-CONSORT trials)

The evidence base for this compound's efficacy is subject to several methodological limitations. Many of the clinical trials were conducted several decades ago, before the establishment of the Consolidated Standards of Reporting Trials (CONSORT) statement, which provides guidelines for transparent reporting. researchgate.netnih.gov

Many of the studies were small, double-blind, randomized controlled trials (RCTs). researchgate.netnih.govnih.govcapes.gov.br For example, a Cochrane review on trifluoperazine versus placebo included 10 RCTs with a total of 686 participants. cochrane.org The quality of the evidence from these older trials is often graded as "low" or "very low". cochrane.orgresearchgate.netnih.gov This is frequently due to poor reporting of randomization methods, allocation concealment, and blinding procedures. nih.gov

Methodological Assessment of this compound Clinical Trials

| Methodology Aspect | Description | Limitations Noted | Citation |

|---|---|---|---|

| Study Design | Primarily double-blind, randomized controlled trials (RCTs). | Many studies were small in size. | researchgate.netnih.govnih.govnih.gov |

| Evidence Quality | Often graded as "low" or "very low". | Inadequate description of randomization and allocation concealment; pre-dates CONSORT guidelines. | cochrane.orgresearchgate.netnih.govnih.gov |

| Comparators | Placebo and other typical antipsychotics (e.g., chlorpromazine). | Lack of long-term comparative data and comparisons with newer atypical antipsychotics. | nih.govcapes.gov.brcochranelibrary.com |

| Reporting Standards | Many trials conducted before the CONSORT statement. | Poor reporting quality limits the strength of conclusions. | cochrane.orgresearchgate.netnih.gov |

Adverse Effects: Pathophysiology and Clinical Management Considerations

Extrapyramidal Symptoms (EPS)

Extrapyramidal symptoms are a group of medication-induced movement disorders commonly associated with antipsychotic drugs, including Triflupromazine. nih.gov this compound carries a higher risk for these side effects compared to many other antipsychotics. wikidoc.orgwikipedia.org

The primary pathophysiological basis for extrapyramidal symptoms induced by this compound lies in its potent antagonism of dopamine (B1211576) D2 receptors within the central nervous system, specifically in the striatum. nih.govmdpi.commdpi.comresearchgate.net The striatum is a crucial component of the nigrostriatal dopamine pathway, which is integral to motor control. psychiatrist.com By binding to and blocking these D2 receptors, this compound prevents adequate dopamine signaling in the basal ganglia. mdpi.comresearchgate.net This blockade leads to the disinhibition of striatal neurons containing gamma-aminobutyric acid (GABA) and encephalin, thereby influencing the indirect pathway and resulting in a relative reduction in the activity of thalamocortical circuits. mdpi.com The propensity for developing EPS is directly correlated with the degree of dopamine D2/3 receptor occupancy. mdpi.com High-potency D2 antagonists are particularly prone to inducing these effects, with the severity often being dose-dependent. neupsykey.com

Extrapyramidal symptoms manifest in various forms, including acute and chronic presentations. nih.gov

Tardive Dyskinesia (TD): This is a chronic and often persistent movement disorder characterized by involuntary, repetitive movements, particularly affecting the face, mouth, tongue, and sometimes the limbs. nih.govdrugs.com Tardive dyskinesia has been reported as a side effect of this compound. wikipedia.orghres.ca Long-term use of anticholinergic medications may potentially predispose individuals to TD. cambridge.org

Drug-Induced Parkinsonism (DIP): This condition closely resembles idiopathic Parkinson's disease, presenting with symptoms such as rigidity, tremor (often resting tremor), and bradykinesia (slowness of movement). nih.govmdpi.comdrugs.comnih.gov DIP typically develops within days or weeks of initiating antipsychotic treatment. nih.gov The motor symptoms can be symmetrical and may be accompanied by other extrapyramidal symptoms like dyskinesia and akathisia. karger.com

Dystonia: Acute dystonia involves sustained, involuntary muscle contractions that lead to abnormal, often painful, postures or repetitive twisting movements. nih.govdrugs.com Common manifestations include torticollis (neck twisting), facial grimacing, trismus (jaw clenching), tongue protrusion, and abnormal eye movements. neupsykey.comdrugs.comrxlist.com These reactions can occur shortly after the start of this compound therapy or after a dose increase. neupsykey.comrxlist.comhres.ca

Akathisia: Characterized by an inner sense of restlessness and an inability to stay still, akathisia often presents as repetitive movements such as pacing, rocking, or constantly shifting weight. nih.govdrugs.comcambridge.orgrxlist.com It is considered a serious side effect of this compound. wikidoc.orgwikipedia.org While symptoms typically emerge within days of exposure, they can sometimes be delayed. cambridge.org The mesocortical dopamine tracts are thought to play a role in the genesis of akathisia. cambridge.org

Neuroleptic Malignant Syndrome (NMS): Pathophysiology and Clinical Features

Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with antipsychotic drugs, including this compound. wikidoc.orgwikipedia.orgrxlist.comnih.govnih.gov

Pathophysiology: The core pathophysiological mechanism of NMS is believed to be a severe and acute reduction in central dopaminergic activity, particularly within the mesolimbic/cortical, nigrostriatal, and hypothalamic pathways. wikidoc.org This theory is supported by the observation that antipsychotics, which primarily block D2 receptors, are the main causative agents, and the syndrome can also be triggered by the abrupt withdrawal of dopaminergic medications. wikidoc.org Additionally, some hypotheses suggest that NMS shares similarities with malignant hyperthermia, involving dysregulation of calcium regulatory proteins in sympathetic neurons and increased calcium release from muscle cell sarcoplasmic reticulum, leading to muscle rigidity and hyperthermia. wikidoc.org

Clinical Features: NMS is clinically characterized by a tetrad of severe symptoms that typically develop over one to three days. nih.govwikidoc.orgmsdmanuals.com These include:

Hyperpyrexia: A significantly elevated body temperature, often exceeding 38°C and sometimes reaching over 40°C. wikidoc.orgmsdmanuals.com

Severe Muscle Rigidity: Often described as "lead-pipe rigidity," this is a generalized and profound stiffness of the muscles. nih.govwikidoc.orgmsdmanuals.comtsccm.org.tw

Altered Mental Status: Ranging from confusion and agitation to obtundation and coma, this is frequently the earliest manifestation. nih.govwikidoc.orgmsdmanuals.comtsccm.org.tw

Autonomic Instability: Manifestations include tachycardia (observed in approximately 88% of cases), labile or high blood pressure (occurring in 61-77% of cases), tachypnea (in about 73% of cases), and profuse diaphoresis. rxlist.comnih.govwikidoc.orgmsdmanuals.com Cardiac dysrhythmias may also occur. rxlist.comwikidoc.org

Laboratory findings often reveal elevated serum creatinine (B1669602) phosphokinase (CPK) due to muscle breakdown, and leukocytosis. nih.govnih.govwikidoc.orgtsccm.org.tw

Anticholinergic Effects

This compound, as a phenothiazine (B1677639), possesses anticholinergic properties, which contribute to a range of adverse effects. rxlist.comhres.ca These effects are a result of the blockade of muscarinic cholinergic receptors. nih.gov

Clinical manifestations of anticholinergic effects include:

Mydriasis: Dilation of the pupils, which can lead to blurred vision and photophobia. hres.carxlist.comhres.cagoodrx.comtaylorandfrancis.com Caution is advised for patients with glaucoma. hres.carxlist.comhres.ca

Xerostomia: Dry mouth, a common and often bothersome symptom. drugs.comrxlist.comhres.cagoodrx.comtaylorandfrancis.com

Constipation: Reduced gastrointestinal motility leading to difficulty with bowel movements. rxlist.comhres.cagoodrx.comtaylorandfrancis.com

Urinary Retention: Difficulty or inability to urinate, caused by the inhibition of bladder muscle contraction. rxlist.comhres.cagoodrx.comtaylorandfrancis.com

Confusion and Agitation: These are central anticholinergic effects that can contribute to a toxic confusional state. hres.cagoodrx.comtaylorandfrancis.com

Cardiovascular Effects

Antipsychotic agents, including this compound, can induce various cardiovascular adverse effects. drugs.comnih.govjcdr.netmahidol.ac.thresearchgate.net

Tachycardia: Sinus tachycardia can occur due to the anticholinergic properties of this compound, which reduce vagal tone by antagonizing muscarinic receptors. nih.gov While high-potency phenothiazines like this compound generally have fewer cardiovascular side effects than low-potency ones, tachycardia is still a reported adverse event. drugs.commahidol.ac.th